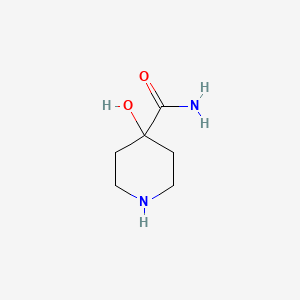

4-Hydroxypiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5(9)6(10)1-3-8-4-2-6/h8,10H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWXKZSATLYJLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxypiperidine-4-carboxamide chemical structure and properties

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary: The "Polar Pivot" in Drug Design

In the landscape of fragment-based drug discovery (FBDD), 4-hydroxypiperidine-4-carboxamide represents a high-value "polar pivot" scaffold. Unlike the ubiquitous isonipecotamide (piperidine-4-carboxamide), the introduction of the C4-hydroxyl group creates a geminally disubstituted center that fundamentally alters the physicochemical profile. This moiety serves two critical functions: it lowers lipophilicity (

This guide outlines the structural properties, validated synthetic routes, and medicinal utility of this scaffold, distinguishing it from its non-hydroxylated analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 4-hydroxy-4-carboxamide moiety is often handled as its N-protected intermediate (e.g., N-Boc) or as a hydrochloride salt due to the high polarity of the free base.

| Property | Data / Descriptor |

| Chemical Name | 4-Hydroxypiperidine-4-carboxamide |

| Common Synonyms | 4-Carbamoyl-4-hydroxypiperidine; 4-Hydroxyisonipecotamide |

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| CAS Number (Salt/Derivs) | Note: Often cited via N-Boc acid precursor (CAS 495414-64-7) or N-Benzyl analog (CAS 59119-18-5). |

| Solubility | Highly soluble in |

| pKa (Calculated) | ~8.5 (Piperidine NH), ~13 (Amide) |

| Topological Polar Surface Area | ~83 |

Structural Differentiator: Unlike simple piperidines, the gem-disubstitution at C4 creates a "steered" conformation. The bulky carboxamide group typically prefers the equatorial position in N-substituted derivatives to minimize 1,3-diaxial interactions, presenting the hydroxyl group axially, or vice-versa depending on N-substitution, allowing for tunable vector exploration.

Validated Synthetic Protocols

The synthesis of 4-hydroxypiperidine-4-carboxamide is non-trivial due to the competing hydrolysis of the nitrile intermediate to the carboxylic acid. The Cyanohydrin Route is the industry standard for accessing the amide with high fidelity.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis from commercially available N-Boc-4-piperidone. The critical step is the controlled hydrolysis of the nitrile.

Detailed Experimental Protocol

Step 1: Formation of N-Boc-4-hydroxy-4-cyanopiperidine

-

Reagents: N-Boc-4-piperidone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (

, cat). -

Procedure:

-

Dissolve N-Boc-4-piperidone in anhydrous

under -

Add catalytic

followed by dropwise addition of TMSCN at 0°C. -

Stir at RT for 2–4 hours (Monitor by TLC; ketone disappearance).

-

Quench with MeOH/Citric acid to desilylate the intermediate.

-

Critical: The cyanohydrin is reversible under basic conditions; maintain neutral/mildly acidic workup.

-

Step 2: Radziszewski Hydrolysis (Nitrile

-

Rationale: Standard acid/base hydrolysis often over-hydrolyzes to the carboxylic acid. The Radziszewski reaction uses hydroperoxide anion to stop selectively at the amide.

-

Reagents: Cyanohydrin intermediate, 30%

, -

Procedure:

-

Dissolve the cyanohydrin in DMSO (or MeOH).

-

Cool to 0°C. Add

(0.5 eq). -

Add 30%

(2–3 eq) dropwise (Exothermic!). -

Allow to warm to RT. Oxygen evolution indicates reaction progress.

-

Workup: Dilute with water, extract with EtOAc. The amide is polar; multiple extractions or continuous extraction may be required.

-

Step 3: Boc-Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir the N-Boc amide in HCl/Dioxane for 1 hour. Precipitate the salt with

. Filter and dry under vacuum to yield 4-hydroxypiperidine-4-carboxamide hydrochloride .

Medicinal Chemistry Applications

Scaffold Utility & Pharmacophore Mapping

This scaffold is a "privileged structure" in GPCR and kinase drug discovery.

-

LogP Modulation: Replacing a hydrogen or alkyl group with the 4-OH lowers cLogP by ~1.5 units, significantly improving solubility and reducing non-specific binding.

-

Conformational Locking: The gem-disubstitution restricts the "flickering" of the piperidine chair, reducing the entropic penalty upon binding to a protein target.

-

Interaction Vectors:

-

Amide: Acts as a dual H-bond donor/acceptor (e.g., interacting with backbone carbonyls).

-

Hydroxyl: Acts as a specific H-bond donor or acceptor, often bridging water molecules in the active site.

-

Case Studies

-

Glutaminyl Cyclase Inhibitors: The 4-carboxamide piperidine core has been utilized to target secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's pathology.[1] The amide group coordinates the active site zinc or interacts with catalytic residues [1].

-

Histamine H3 Antagonists: 4-Hydroxypiperidine derivatives serve as non-imidazole scaffolds for H3 receptors. The polar head group (OH/Amide) helps navigate the solvent-exposed region of the GPCR while the piperidine nitrogen forms a crucial salt bridge [2].

Safety & Handling (MSDS Summary)

-

Hazards:

-

Cyanide Intermediates: Step 1 involves TMSCN or KCN. Extreme caution and specific cyanide waste protocols are mandatory.

-

Amide Product: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

-

Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C.

-

Stability: The 4-hydroxy-4-carboxamide is stable to racemization (achiral unless N-substituted unsymmetrically) but can undergo retro-aldol-like decomposition under forcing basic conditions.

References

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Source: Int J Biol Macromol. 2021 Feb 15;170:415-423.[1] Link:

-

4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Source: Molecules. 2018 Apr 19;23(4):959. Link:

-

Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Source: Org.[2] Synth. 2024, 101, 327–341.[2] Link:

-

Bucherer-Bergs Reaction Mechanism & Applications. Source: Molecules. 2021 Jun 30;26(13):4024.[3] Link:

Sources

CAS number for 4-hydroxy-4-piperidinecarboxamide derivatives

Technical Deep Dive: 4-Hydroxy-4-Piperidinecarboxamide Scaffolds

Executive Summary The 4-hydroxy-4-piperidinecarboxamide scaffold represents a critical, albeit often elusive, intermediate in the synthesis of neuroactive small molecules.[1] Distinct from its more common 4-phenyl analogs (used in opioid synthesis like loperamide), this hydrophilic scaffold serves as a primary building block for Neurokinin-1 (NK1) receptor antagonists , muscarinic receptor modulators , and spiro-cyclic lactams.[1]

This guide provides the validated CAS registry data, a self-validating synthesis protocol from commercial precursors, and a structural analysis of key derivatives used in modern drug development.[1]

Part 1: Chemical Identity & CAS Registry[2][3][4][5]

The parent molecule is unstable as a free base due to the polarity and potential for self-condensation; it is most frequently handled as a hydrochloride salt or in its N-protected forms.[1]

Table 1: Validated CAS Registry for 4-Hydroxy-4-Piperidinecarboxamide & Derivatives

| Compound Identity | Chemical Structure Description | CAS Registry Number | Molecular Weight |

| Parent (HCl Salt) | 4-Hydroxy-4-piperidinecarboxamide hydrochloride | 240400-87-7 | 180.63 g/mol |

| Parent (Free Base) | 4-Hydroxy-4-piperidinecarboxamide | 693285-66-4 | 144.17 g/mol |

| N-Boc Derivative | tert-Butyl 4-carbamoyl-4-hydroxypiperidine-1-carboxylate | 495414-67-0 | 244.29 g/mol |

| N-Benzyl Derivative | 1-Benzyl-4-hydroxy-4-piperidinecarboxamide | 27771-25-1 | 234.29 g/mol |

| Key Precursor (Nitrile) | 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile | 6094-60-6 | 216.28 g/mol |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note: Do not confuse these with isonipecotamide (CAS 39546-32-2), which lacks the 4-hydroxy group, or 4-hydroxypiperidine (CAS 5382-16-1), which lacks the carboxamide.

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-hydroxy-4-piperidinecarboxamide is a classic example of a modified Strecker synthesis followed by controlled hydrolysis.[1] The presence of the 4-hydroxyl group prevents the use of standard vigorous acid hydrolysis (which would lead to dehydration to the alkene), requiring specific temperature control.[1]

Validated Synthesis Workflow

The most robust route proceeds via the cyanohydrin intermediate derived from N-protected 4-piperidone.[1]

Figure 1: Step-wise synthesis from commercially available piperidone precursors.

Detailed Experimental Protocol

Step 1: Formation of the Cyanohydrin (CAS 6094-60-6) [1]

-

Reagents: 1-Benzyl-4-piperidone, Potassium Cyanide (KCN), Hydrochloric Acid.[1]

-

Protocol: Dissolve 1-benzyl-4-piperidone in water/methanol. Cool to 0°C. Add KCN (1.1 eq) slowly. Add concentrated HCl dropwise, maintaining temperature <10°C. Stir for 2 hours.

-

Causality: Low temperature is mandatory to favor the kinetic cyanohydrin product over the thermodynamic equilibrium, preventing the retro-aldol-like decomposition.[1]

-

Validation: IR spectroscopy should show a sharp nitrile peak at ~2230 cm⁻¹.[1]

Step 2: Controlled Hydrolysis to Amide (CAS 27771-25-1) [1]

-

Reagents: 90% Sulfuric Acid (H₂SO₄).[1]

-

Protocol: Add the cyanohydrin solid in portions to stirred 90% H₂SO₄ at 0-5°C. Once addition is complete, allow to warm to room temperature (20-25°C) and stir for 12-18 hours. Pour onto crushed ice and neutralize with Ammonium Hydroxide.

-

Critical Control Point: Do not heat above 50°C. High temperatures will cause dehydration of the tertiary alcohol, yielding the 4,5-unsaturated amide (a common impurity).[1]

-

Validation: Disappearance of the nitrile peak (2230 cm⁻¹) and appearance of amide carbonyl doublets (1650-1690 cm⁻¹) in IR.[1]

Step 3: Hydrogenolysis (Deprotection) [1]

-

Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Methanol.

-

Protocol: Dissolve the N-benzyl amide in methanol. Add 10 wt% Pd/C. Stir under H₂ balloon for 4-6 hours. Filter through Celite.[1] Convert to HCl salt using HCl/Dioxane for stability.[1]

Part 3: Structural Activity & Applications

The 4-hydroxy-4-piperidinecarboxamide motif serves as a "polar core" in medicinal chemistry, often used to improve the solubility of lipophilic drugs or to engage in specific H-bond networks within a receptor pocket.[1]

Key Applications:

-

NK1 Receptor Antagonists: The scaffold mimics the Substance P binding core.[1] The 4-OH group acts as a hydrogen bond donor/acceptor, critical for binding affinity.

-

Spiro-Lactam Formation: This molecule is a direct precursor to 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.[1] Cyclization between the 4-OH and the 4-Amide nitrogen (using a carbonyl source like CDI) creates a spiro-oxazolidinone ring, a privileged structure in antibiotic research.[1]

-

Metabolic Stability: Unlike the 4-H analogs, the 4-OH substitution blocks metabolic oxidation at the 4-position, potentially extending the half-life of the resulting drug candidate.[1]

References

-

PubChem. (2024).[1] Compound Summary: 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile.[1][2][3][4] Retrieved from [Link]

Sources

- 1. DPPH - Wikipedia [en.wikipedia.org]

- 2. labvietchem.com.vn [labvietchem.com.vn]

- 3. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

A Comparative Analysis of Aqueous Solubility: 4-Hydroxypiperidine-4-carboxamide vs. 4-Piperidinecarboxamide

A Technical Guide for Drug Development Professionals

Executive Summary

Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and the reliability of in-vitro screening results. The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its presence in numerous pharmaceuticals.[1][2] This guide provides an in-depth technical analysis comparing the aqueous solubility of two closely related piperidine derivatives: 4-piperidinecarboxamide and its hydroxylated analogue, 4-hydroxypiperidine-4-carboxamide. While the addition of a hydroxyl group is a common strategy to enhance solubility, this analysis reveals the critical importance of its regiochemistry. The geminal arrangement of the hydroxyl and carboxamide groups in 4-hydroxypiperidine-4-carboxamide introduces the potential for strong intramolecular hydrogen bonding, a phenomenon that can significantly reduce the molecule's interaction with water and, consequently, its aqueous solubility. This whitepaper dissects the structure-property relationships of these compounds, provides a robust experimental protocol for determining their thermodynamic solubility, and discusses the implications for drug discovery and development.

The Critical Role of Aqueous Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is paramount. A drug must dissolve in the systemic circulation to reach its target and exert a pharmacological effect.[3] Poorly soluble compounds often exhibit low and erratic oral bioavailability, leading to unpredictable therapeutic outcomes.[4]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting the regulatory and developmental importance of this parameter.[4] Compounds classified as "brick dust" (low solubility, low permeability) present significant formulation and delivery challenges.[4] Therefore, accurately assessing and optimizing solubility from the earliest stages of discovery is a cost-effective strategy that mitigates downstream risks and accelerates development timelines.[3][4]

Molecular Profiles

Understanding the structural nuances of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide is fundamental to predicting their solubility behavior.

4-Piperidinecarboxamide

A simple derivative of the piperidine ring, this compound features a carboxamide group at the 4-position. The piperidine nitrogen and the amide group provide sites for hydrogen bonding with water, making it a versatile building block in medicinal chemistry.[5][6]

4-Hydroxypiperidine-4-carboxamide

This analogue introduces a hydroxyl (-OH) group on the same carbon atom as the carboxamide. This geminal substitution pattern is the key structural differentiator that dictates its unique physicochemical properties relative to its non-hydroxylated counterpart.

Theoretical Analysis of Solubility: A Structure-Property Relationship

Predicting solubility from molecular structure is a complex task, but a qualitative assessment can be made by analyzing key molecular features.[7][8]

The Impact of Hydroxylation

Generally, hydroxylation is a chemical process that introduces a hydroxyl group, which increases the polarity of a molecule and enhances its water solubility.[9][10][11] This is because the -OH group can act as both a hydrogen bond donor and acceptor, facilitating favorable interactions with polar water molecules. Based on this principle alone, one would predict 4-hydroxypiperidine-4-carboxamide to be more soluble than 4-piperidinecarboxamide.

The Confounding Effect of Intramolecular Hydrogen Bonding

While functional groups capable of hydrogen bonding can increase solubility, their spatial arrangement is critical.[12] Intramolecular hydrogen bonds (IMHBs) occur when a hydrogen bond donor and acceptor are in proximity within the same molecule.[12] In the case of 4-hydroxypiperidine-4-carboxamide, the geminal hydroxyl and carboxamide groups are perfectly positioned to form a stable six-membered ring via an IMHB.

This "internal" bonding can have a profound, and often counterintuitive, effect on solubility. By satisfying its hydrogen bonding potential internally, the molecule effectively shields its polar groups from the surrounding water molecules.[13] This reduces the favorable intermolecular interactions with the solvent, which are necessary for dissolution. Consequently, the formation of a strong IMHB can lead to lower aqueous solubility compared to an isomer where such bonding is not possible.[13][14]

Comparative Physicochemical Properties

A summary of key computed and known properties helps to quantify the differences between the two molecules.

| Property | 4-Piperidinecarboxamide | 4-Hydroxypiperidine-4-carboxamide | Rationale for Difference |

| Molecular Formula | C₆H₁₂N₂O[15][16] | C₆H₁₂N₂O₂ | Addition of one oxygen atom. |

| Molecular Weight | 128.17 g/mol [15][16] | 144.17 g/mol | Addition of one oxygen atom. |

| Hydrogen Bond Donors | 2 (Amine NH, Amide NH₂) | 3 (Amine NH, Amide NH₂, Hydroxyl OH) | The hydroxyl group adds a donor. |

| Hydrogen Bond Acceptors | 2 (Amine N, Carbonyl O) | 3 (Amine N, Carbonyl O, Hydroxyl O) | The hydroxyl group adds an acceptor. |

| Predicted LogP | -1.4[16] | Lower than -1.4 (Expected) | Hydroxylation increases polarity, thus lowering the partition coefficient. |

| Dominant Interaction | Intermolecular H-Bonding | Intramolecular H-Bonding (Potential) | Geminal substitution enables a stable IMHB, potentially reducing interaction with water. |

Table 1: Comparison of key physicochemical properties.

Experimental Determination of Aqueous Solubility

While theoretical analysis provides valuable insight, empirical measurement is essential for definitive characterization. A distinction must be made between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Often measured in high-throughput screening, this method involves dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[17][18] Precipitation is detected by methods like turbidimetry.[3][18] This technique is fast but can lead to supersaturated solutions, potentially overestimating the true solubility.[4]

-

Thermodynamic Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3] The shake-flask method is the most common technique for this determination and provides the most accurate and relevant data for drug development.[17][19]

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a robust, self-validating system for determining the thermodynamic aqueous solubility of the two target compounds.

Objective: To accurately measure and compare the equilibrium solubility of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide in a pharmaceutically relevant buffer at a controlled temperature.

Materials:

-

4-Piperidinecarboxamide (solid, >98% purity)

-

4-Hydroxypiperidine-4-carboxamide (solid, >98% purity)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Analytical balance, vortex mixer, orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

Calibrated pipettes

-

0.22 µm syringe filters (chemically inert, e.g., PVDF)

-

HPLC system with UV detector or LC-MS/MS system

Protocol Steps:

-

Preparation of Calibration Standards:

-

Accurately prepare a 10 mg/mL stock solution of each compound in a suitable organic solvent or aqueous/organic mixture.

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

-

Causality Check: A comprehensive calibration curve is essential for accurate quantification of the final saturated solution.

-

-

Sample Preparation:

-

Add an excess of solid compound (approx. 5-10 mg) to separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment to guarantee saturation.[20]

-

Accurately add 1.0 mL of PBS (pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

-

Equilibrate for 24-48 hours.

-

Causality Check: This extended period is critical to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[3][17] Shorter times may reflect kinetic solubility, not the stable thermodynamic value.

-

-

Phase Separation and Sampling:

-

After equilibration, let the vials stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.[20]

-

-

Analysis and Quantification:

-

Analyze the calibration standards and the filtered samples by a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the filtered samples using the regression equation from the calibration curve.

-

-

Reporting:

-

The determined concentration is the thermodynamic solubility.

-

Express the final solubility in units of mg/mL and/or µM. Each measurement should be performed in triplicate to ensure reproducibility.

-

Expected Results and Discussion

Based on the theoretical analysis, the experimental results are expected to reveal a nuanced relationship between structure and solubility.

| Compound | Predicted Solubility (Qualitative) | Expected Experimental Outcome (at pH 7.4) | Key Influencing Factor |

| 4-Piperidinecarboxamide | Moderately Soluble | Measurable and reproducible solubility. | Dominated by favorable intermolecular hydrogen bonding with water. |

| 4-Hydroxypiperidine-4-carboxamide | Poorly to Moderately Soluble | Solubility is expected to be lower than or only marginally higher than 4-piperidinecarboxamide. | Strong intramolecular hydrogen bonding likely reduces interaction with water, counteracting the polarity increase from the -OH group. |

Table 2: Summary of predicted and expected comparative solubility.

Discussion: The key finding will likely be that the simple heuristic of "adding a hydroxyl group increases solubility" is not universally applicable. The data will underscore the necessity of considering the full 3D arrangement of functional groups. If 4-hydroxypiperidine-4-carboxamide indeed shows lower solubility, it provides strong evidence for the formation of a dominant intramolecular hydrogen bond that effectively "hides" the compound's polarity from the solvent. This insight is critical for medicinal chemists designing new molecular entities, as it demonstrates that seemingly minor structural modifications can have dramatic and non-obvious consequences for crucial physicochemical properties.

Implications for Drug Development

The solubility differences between these two scaffolds have direct consequences for their utility in drug development programs:

-

For 4-Piperidinecarboxamide: Its more predictable solubility profile makes it a reliable scaffold. Formulation strategies might involve standard approaches like salt selection to further optimize its properties. It serves as a key intermediate in the synthesis of various inhibitors and modulators.[5][21]

-

For 4-Hydroxypiperidine-4-carboxamide: If solubility is found to be limited by IMHBs, this presents both a challenge and an opportunity.

-

Challenge: Poor aqueous solubility may necessitate advanced formulation techniques, such as amorphous solid dispersions or the use of solubilizing excipients, increasing development complexity and cost.[20]

-

Opportunity: The same IMHB that reduces aqueous solubility can increase membrane permeability by masking polar groups, which could be advantageous for cell-based activity and oral absorption.[12][13] This creates a delicate balance that must be carefully optimized. Strategies to break the IMHB, such as N-alkylation of the piperidine ring or derivatization of the hydroxyl group, could be explored to modulate solubility.

-

Conclusion

This technical guide provides a comprehensive comparison of 4-piperidinecarboxamide and 4-hydroxypiperidine-4-carboxamide, moving beyond simplistic predictions to a nuanced analysis of their structure-solubility relationships. The central hypothesis is that while hydroxylation typically increases aqueous solubility, the specific geminal substitution in 4-hydroxypiperidine-4-carboxamide facilitates strong intramolecular hydrogen bonding, which can significantly depress its solubility by masking polar moieties from the solvent. This highlights a critical principle for drug developers: the global topology and conformational preferences of a molecule are as important as its constituent functional groups. By employing robust experimental methodologies like the shake-flask protocol detailed herein, researchers can obtain accurate thermodynamic solubility data, enabling informed decisions in lead optimization and formulation development, ultimately increasing the probability of success for drug candidates built upon these important chemical scaffolds.

References

- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing).

- Predictive modeling for solubility and bioavailability enhancement. (2024-03-19).

- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. (PDF)

- how does intramolecular H-bonding affect the solubility of a solute - Transtutors. (2016-02-15).

- Hydroxylation - Wikipedia.

- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. (2021-01-04).

- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - arXiv. (2024-03-07).

- Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide - Benchchem.

- Aqueous Solubility Assay | Bienta.

- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH.

- Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? (2018-07-10).

- Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. (2025-10-15).

- 4-Piperidinecarboxamide,1-acetyl- synthesis - ChemicalBook.

- Hydroxylation – Knowledge and References - Taylor & Francis.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.

- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents - Benchchem.

- Aqueous Solubility - Creative Biolabs.

- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications.

- What is Hydroxylation ? - YouTube. (2025-10-10).

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. CN111484444A.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Aqueous Solubility Assays - Creative Bioarray.

- Piperidine | Solubility of Things.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).

- 4-Piperidinecarboxamide 97 39546-32-2 - Sigma-Aldrich.

- 4-Piperidinecarboxamide 97 39546-32-2 - Sigma-Aldrich.

- Synthesis routes of N-Boc-4-hydroxypiperidine - Benchchem.

- Piperidine - Wikipedia.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025-08-07).

- 4-piperidine carboxamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- 4-Hydroxypiperidine hydrochloride synthesis - ChemicalBook.

- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. (2021-02-15).

- piperidine-4-carboxamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com.

- Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. CN104628625A.

- Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.

- Hydroxylation of Drugs Polymorphism as an example of Pharmacogenetics - YouTube. (2024-05-20).

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC.

- 1-Boc-4-hydroxypiperidine-4-carboxylic Acid - (CAS 495414-64-7).

- 4-Piperidinecarboxamide - the NIST WebBook.

- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide.

- 4-Piperidinecarboxamide | C6H12N2O | CID 3772 - PubChem.

- piperidine-4-carboxamide - ChemBK.

- Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics.

- 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573 - PubChem.

- CAS RN 39546-32-2 - Fisher Scientific.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. nbinno.com [nbinno.com]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylation - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. youtube.com [youtube.com]

- 12. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]

- 13. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 4-Piperidinecarboxamide [webbook.nist.gov]

- 16. 4-Piperidinecarboxamide | C6H12N2O | CID 3772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay | Bienta [bienta.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-哌啶甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Advantage of Steric Crowding: A Technical Guide to Gem-Disubstituted Piperidine Scaffolds in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] While simple substitution patterns have been extensively explored, the introduction of gem-disubstitution on the piperidine core offers a powerful, albeit more synthetically challenging, strategy to modulate potency, selectivity, and pharmacokinetic properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, conformational analysis, and therapeutic applications of gem-disubstituted piperidine scaffolds. We will delve into the causality behind experimental choices, provide validated protocols for key synthetic transformations, and illustrate the profound impact of this structural motif on drug-target interactions through detailed case studies.

Introduction: Beyond Flatland – The Value of Three-Dimensionality

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional scaffolds.[3] This shift is driven by the need to enhance binding affinity and specificity for complex biological targets.[4] The piperidine heterocycle is a privileged scaffold in this context, but its inherent conformational flexibility can be a double-edged sword. Gem-disubstitution provides a powerful tool to lock the piperidine ring into specific conformations, thereby pre-organizing the molecule for optimal interaction with its target and minimizing the entropic penalty upon binding. Furthermore, the introduction of two substituents at a single carbon atom can effectively shield the molecule from metabolic attack, improving its pharmacokinetic profile.

Synthetic Strategies: Building the Crowded Core

The construction of a gem-disubstituted piperidine ring requires careful synthetic planning. Several robust methods have been developed, each with its own advantages and limitations.

The Bargellini Reaction: A Classic Approach to 3,3-Disubstitution

A notable and efficient method for assembling a 3,3-disubstituted piperidine core is the Bargellini reaction.[5] This one-pot multicomponent reaction typically involves a protected 3-piperidinone, an alcohol, and a chloroform/base system to generate the gem-disubstituted α-alkoxy acid intermediate, which can then be further elaborated.[5] This approach has been successfully employed in the synthesis of potent HDM2-p53 inhibitors.[5]

Experimental Protocol: Bargellini Reaction for 3,3-Disubstituted Piperidine Core Synthesis [5]

-

Reaction Setup: To a solution of N-Boc-3-piperidinone (1.0 eq) and the desired alcohol (R-OH, 1.5 eq) in chloroform (CHCl₃) at 0 °C, add powdered sodium hydroxide (NaOH, 3.0 eq) portion-wise.

-

Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, carefully quench the reaction with water and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired gem-disubstituted piperidine precursor.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

For the enantioselective synthesis of gem-disubstituted piperazines, which share structural similarities and synthetic challenges with piperidines, the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has proven to be a powerful tool.[4] This method allows for the construction of chiral gem-disubstituted heterocycles in high yield and enantioselectivity.[4] While the primary literature focuses on piperazinones, the principles are applicable to the synthesis of chiral gem-disubstituted piperidines.

Conceptual Workflow: Enantioselective Synthesis via DAAA

Caption: Conceptual workflow for the synthesis of chiral gem-disubstituted piperidines via Pd-catalyzed DAAA.

Synthesis from Substituted Pyridines

Hydrogenation of appropriately substituted pyridines is a common and scalable approach to access substituted piperidines.[1][3] For gem-disubstituted systems, this often involves the synthesis of a pyridine precursor bearing the necessary substituents, which can then be reduced under various catalytic conditions to afford the desired piperidine.[3]

Conformational Analysis: The Power of Pre-organization

The therapeutic efficacy of a piperidine-containing drug is intimately linked to the conformation of the six-membered ring. The introduction of gem-disubstituents has a profound impact on the conformational equilibrium of the piperidine ring, often leading to a more rigid and predictable geometry.

In an unsubstituted piperidine ring, the N-H proton typically prefers the equatorial position.[6][7] However, the presence of bulky gem-disubstituents can significantly alter this preference and lock the ring in a specific chair or twist-boat conformation. This conformational restriction can be advantageous in drug design as it reduces the entropic cost of binding to a target protein.

For example, in the development of HDM2-p53 inhibitors, computational studies highlighted the crucial role of the piperidine ring conformation in achieving high binding affinity.[5] The gem-disubstituted pattern was instrumental in orienting the key pharmacophoric groups into the Phe19, Trp23, and Leu26 pockets of the HDM2 protein.[5]

Logical Relationship: Conformational Control and Biological Activity

Caption: The influence of gem-disubstitution on binding affinity through conformational control.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of gem-disubstituted piperidine scaffolds has led to the discovery of potent and selective modulators of various biological targets.

HDM2-p53 Protein-Protein Interaction Inhibitors

The interaction between HDM2 and the tumor suppressor p53 is a critical target in oncology. Researchers have successfully developed potent small-molecule inhibitors based on a 3,3-disubstituted piperidine scaffold.[5] The gem-disubstituted core served to optimally position the substituents to mimic the key interactions of the p53 peptide with HDM2.[5]

| Compound | HDM2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |

| Lead Compound 1 | 169 | >10,000 |

| Optimized Compound 21 | 41 | 150 |

| Table 1: Improvement in potency of HDM2-p53 inhibitors through optimization of the gem-disubstituted piperidine scaffold. Data sourced from[5]. |

CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells. Several classes of CCR5 antagonists feature substituted piperidine moieties. A notable example involves a 4,4-disubstituted piperidine scaffold, which has been shown to lead to potent anti-HIV-1 activity.[8] The gem-disubstitution in these antagonists plays a crucial role in orienting the side chains for optimal interaction with the receptor binding pocket.

Bioisosteric Replacement and Improved Metabolic Stability

The gem-dimethyl group is a classic bioisostere for a single methylene group, but with the added benefit of blocking metabolic oxidation at that position. In the development of Cav2.2 channel inhibitors, a labile sulfonamide was replaced with a more stable gem-dimethylsulfone group.[9] This bioisosteric replacement not only improved the metabolic stability of the compounds but also maintained or even enhanced their potency.[9] The gem-dimethyl analogue was found to be four times more potent than the des-methyl analogue.[9]

| Compound | Cav2.2 IC₅₀ (µM) | Metabolic Stability |

| Sulfonamide Analog | 0.51 | Labile |

| gem-Dimethylsulfone Analog | 0.51 | Improved |

| Table 2: Comparison of a sulfonamide and its gem-dimethylsulfone bioisostere in Cav2.2 channel inhibitors. Data sourced from[9]. |

Conclusion and Future Perspectives

Gem-disubstituted piperidine scaffolds represent a powerful tool in the medicinal chemist's arsenal for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The ability of this motif to enforce specific ring conformations and act as a metabolically robust bioisostere makes it an attractive design element for a wide range of biological targets. While the synthesis of these sterically hindered systems can be more demanding than their monosubstituted counterparts, the development of modern synthetic methodologies continues to make these valuable scaffolds more accessible. Future efforts in this area will likely focus on the development of novel, highly efficient, and stereoselective methods for their construction, further expanding their application in drug discovery.

References

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health. [Link]

-

Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. [Link]

-

Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]

-

Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]

-

An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines. The Journal of Organic Chemistry. [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

-

An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. [Link]

-

4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. [Link]

-

Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]

-

CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. National Institutes of Health. [Link]

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Bioisosteres of Common Functional Groups. [Link]

-

Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. [Link]

-

Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

-

Bioisosterism. Drug Design Org. [Link]

-

Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

-

Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. PubMed. [Link]

-

CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]. PubMed. [Link]

-

Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S). PubMed. [Link]

-

Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed. [Link]

-

Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Review: 4-Substituted-4-Hydroxypiperidine Analogs in Drug Discovery

Executive Summary

The 4-substituted-4-hydroxypiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutic agents ranging from potent analgesics to antipsychotics. Its versatility stems from the quaternary carbon at the C4 position, which allows for precise spatial orientation of aryl substituents and a hydroxyl group, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs), particularly Mu-opioid (MOR) and Dopamine D2 receptors.

This technical guide provides a rigorous analysis of the synthetic architectures, structure-activity relationships (SAR), and experimental protocols necessary for the development of these analogs. It is designed for medicinal chemists and process scientists seeking to optimize this scaffold for novel indications.

Synthetic Architectures: Constructing the Quaternary Center

The primary challenge in synthesizing 4-substituted-4-hydroxypiperidines is the efficient formation of the quaternary center at C4. Two dominant strategies exist: nucleophilic addition to piperidinones and de novo cyclization.

Route A: The Grignard Addition (The Industry Standard)

The most robust method involves the addition of organometallic reagents (Grignard or organolithium) to N-protected-4-piperidinones. This route is favored for its scalability and the ready availability of aryl halides.

-

Mechanism: The nucleophilic aryl group attacks the electrophilic carbonyl carbon of the piperidinone.

-

Selectivity: The reaction yields the 4-hydroxypiperidine exclusively.

-

Critical Safety Note: Acidic workup or subsequent acidic conditions can lead to the dehydration of the tertiary alcohol, yielding the corresponding tetrahydropyridine. In the case of N-methyl analogs, this dehydration produces MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms. Strict pH control is mandatory.

Route B: Aza-Prins Cyclization

For more complex stereochemical requirements, the Aza-Prins cyclization offers a convergent route, constructing the piperidine ring and the quaternary center simultaneously from homoallylic amines and carbonyl partners.

Synthetic Pathway Visualization

The following diagram outlines the standard synthetic workflow and the critical divergence point leading to potential toxic byproducts.

Medicinal Chemistry & SAR

The biological activity of this scaffold is dictated by the nature of the substituent at the piperidine nitrogen (N1) and the aryl group at C4.

Structure-Activity Relationships (SAR)

| Domain | Modification | Pharmacological Effect |

| C4-Aryl Group | 4-Cl-Phenyl | Increases lipophilicity and D2 receptor affinity (e.g., Haloperidol). |

| Phenyl | Standard for opioid activity (e.g., prodine precursors). | |

| 3-CF3-Phenyl | Enhances metabolic stability; often used in NK1 antagonists. | |

| C4-Hydroxyl | Free -OH | Critical for H-bonding in the receptor pocket (e.g., Serine residues). |

| Esterification | Often increases potency but changes kinetics (e.g., prodrugs). | |

| N1-Substituent | Butyrophenone | High affinity for D2 receptors (Neuroleptic activity). |

| Diarylbutyl | Calcium channel blocking activity (e.g., Loperamide/Pimozide analogs). | |

| Phenethyl | Classic opioid pharmacophore (Fentanyl-like distance). |

Receptor Selectivity Logic

The decision tree below illustrates how modifying the N1-tail shifts the therapeutic class of the molecule.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Objective: Synthesis of the key intermediate for Haloperidol and Loperamide analogs. Scale: 50 mmol Safety Level: High (Grignard reagents, potential neurotoxic byproducts).

Reagents & Materials

-

Substrate: N-Benzyl-4-piperidone (9.46 g, 50 mmol). Note: The benzyl group protects the amine and prevents catalyst poisoning.

-

Reagent: 4-Chlorophenylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

-

Flush the system with Argon for 15 minutes. Reason: Grignard reagents are moisture-sensitive; atmospheric water will destroy the reagent and lower yields.

-

-

Substrate Dissolution:

-

Dissolve N-Benzyl-4-piperidone (9.46 g) in 50 mL of anhydrous THF.

-

Cool the solution to 0°C using an ice/water bath. Reason: Controlling the temperature prevents side reactions such as enolization of the ketone.

-

-

Grignard Addition:

-

Transfer the 4-Chlorophenylmagnesium bromide solution to the addition funnel via cannula.

-

Add the Grignard reagent dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Observation: A white precipitate (magnesium alkoxide) may form.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20-25°C) naturally.

-

Stir for 2 hours.

-

Validation: Monitor by TLC (Silica, 5% MeOH in DCM). The starting ketone spot (Rf ~0.6) should disappear.

-

-

Controlled Quench (Critical Step):

-

Cool the mixture back to 0°C.

-

Slowly add saturated NH₄Cl (50 mL). Do NOT use HCl.

-

Reason: NH₄Cl provides a mild proton source to hydrolyze the Mg-alkoxide to the alcohol without creating a strongly acidic environment that could dehydrate the product to the tetrahydropyridine.

-

-

Isolation:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

-

Characterization Standards

-

¹H NMR (400 MHz, CDCl₃): Diagnostic peaks include the aromatic protons of the chlorophenyl group (δ 7.2-7.4 ppm) and the benzyl protons (s, 3.5 ppm). The absence of vinylic protons (5.5-6.0 ppm) confirms no dehydration occurred.

-

Melting Point: 138-140°C (Lit. value).

References

-

Mailey, E. A., & Day, A. R. (1957).[2] Structure-Activity Relationships of Analogs of Meperidine and Methadone. The Journal of Organic Chemistry, 22(9), 1061–1065. Link

-

Saify, Z. S., et al. (2005).[2][3][4][5] Synthesis and Pharmacological Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][6] Link[3][6]

-

Janssen, P. A. J. (1959). Compounds of the formula (II) useful as intermediates for the preparation of haloperidol.[7] U.S. Patent 2,900,382. Link

-

Kugita, H., et al. (1965).[5] Synthesis of 4-substituted-4-hydroxypiperidine derivatives. Journal of Medicinal Chemistry, 8(3), 313-316. Link

-

Vandevoorde, S., & Lambert, D. M. (2005). The multiple pathways of the 4-substituted piperidine scaffold in drug discovery. Current Medicinal Chemistry, 12(21), 2495-2516. Link

Sources

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. Sci-Hub. Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. / ChemInform, 2005 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 4-Hydroxypiperidine-4-carboxamide from 4-Piperidone

Executive Summary

This Application Note details the high-fidelity synthesis of 4-hydroxypiperidine-4-carboxamide starting from 4-piperidone . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core moiety for neurokinin receptor antagonists, opioid analgesics, and muscarinic receptor ligands.

While direct conversion of 4-piperidone is theoretically possible, this guide advocates for an N-protection strategy (Boc or Benzyl) . The unprotected secondary amine in 4-piperidone is prone to intermolecular Schiff base formation and self-condensation during cyanohydrin synthesis, leading to polymerization and low yields.

The recommended workflow follows a three-stage cascade:

-

N-Protection: Stabilization of the piperidine ring.

-

Cyanohydrin Formation: Nucleophilic attack at the ketone.[1]

-

Hydrolysis & Global Deprotection: Controlled hydration of the nitrile to the primary amide with concomitant removal of the protecting group (if acid-labile).

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The synthesis hinges on the Cyanohydrin Formation step. The equilibrium between a ketone and its cyanohydrin is sensitive.

-

Thermodynamics: For 4-piperidone, the equilibrium favors the cyanohydrin, but the reaction is reversible.

-

Kinetics: Base catalysis is required for cyanide attack, but basic conditions promote the dimerization of the unprotected piperidone.

-

Hydrolysis Control: Converting the nitrile (

) to the amide (

Visualized Workflow

The following diagram illustrates the optimized N-Boc Route , which offers the cleanest isolation and "one-pot" deprotection during the final hydrolysis step.

Figure 1: Synthetic pathway utilizing the N-Boc protection strategy.[2][3] The acid hydrolysis step performs a dual function: hydrating the nitrile and cleaving the Boc group.

Experimental Protocols

Phase 1: Preparation of N-Boc-4-Piperidone

Rationale: Protecting the amine prevents self-condensation and improves solubility in organic solvents.

Reagents:

-

4-Piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol)

-

Di-tert-butyl dicarbonate (

) (15.6 g, 71.6 mmol) -

Triethylamine (

) (19.8 g, 195 mmol) -

Methanol (100 mL)

Procedure:

-

Dissolve 4-piperidone HCl in Methanol (100 mL) in a 250 mL round-bottom flask.

-

Add

dropwise at 0°C. Stir for 15 minutes. -

Add

solution (dissolved in minimal MeOH) dropwise over 20 minutes. -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Concentrate in vacuo. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

mL) and brine. Dry over -

Yield: Expect 12.0–12.5 g (>90%) of a white/pale yellow solid.

Phase 2: Cyanohydrin Formation (The Bisulfite Method)

Rationale: Using the bisulfite adduct avoids the handling of liquid HCN and shifts the equilibrium favorably toward the cyanohydrin.

Reagents:

-

N-Boc-4-Piperidone (10.0 g, 50.2 mmol)

-

Sodium Bisulfite (

) (5.7 g, 55 mmol) -

Potassium Cyanide (KCN) (3.6 g, 55 mmol) [DANGER: POISON]

-

Water (30 mL) / Ethyl Acetate (30 mL) biphasic system

Procedure:

-

Bisulfite Adduct: Dissolve N-Boc-4-piperidone in EtOAc (30 mL). Add a solution of

in water (15 mL). Stir vigorously for 2 hours at RT. A thick precipitate (the bisulfite adduct) may form. -

Cyanide Addition: Cool the mixture to 0°C. Carefully add a solution of KCN in water (15 mL) dropwise.

-

Safety Note: Ensure the pH remains >8 to prevent HCN gas evolution.

-

-

Reaction: Stir at RT for 12–16 hours. The precipitate will dissolve as the cyanohydrin forms.

-

Workup: Separate the organic layer.[2][4] Extract the aqueous layer with EtOAc (

mL). -

Wash: Combined organics must be washed with water (

) to remove inorganic salts. Dry over -

Result: N-Boc-4-hydroxy-4-cyanopiperidine. Often obtained as a white solid or viscous oil. Used directly in the next step.

Phase 3: Controlled Hydrolysis & Deprotection

Rationale: Concentrated sulfuric acid acts as both the hydration catalyst for the nitrile and the cleavage agent for the Boc group. Temperature control is critical to stop at the amide.

Reagents:

-

Crude Cyanohydrin (from Phase 2)

-

Concentrated Sulfuric Acid (

, 98%) (5 mL per gram of substrate) -

Ice/Water for quenching

Procedure:

-

Setup: Place the crude cyanohydrin in a round-bottom flask equipped with a magnetic stir bar. Cool to 0–5°C (Ice/Salt bath).

-

Acid Addition: Add cold Conc.

dropwise with vigorous stirring.-

Observation: Gas evolution (isobutylene from Boc removal) will occur. Control addition rate to manage foaming.

-

-

Hydration: Once addition is complete, allow the mixture to warm to 20°C (Room Temp) . Stir for 18–24 hours.

-

Critical Control Point:Do not heat. Heating >40°C promotes hydrolysis to the carboxylic acid.

-

-

Quenching: Pour the viscous reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

-

Neutralization:

-

Adjust pH to ~10 using Ammonium Hydroxide (

) or 50% NaOH. Keep cold during neutralization. -

Note: The product is water-soluble.

-

-

Isolation:

-

Method A (Precipitation): If the concentration is high, the free base may precipitate upon cooling. Filter and wash with cold water.

-

Method B (Resin): Pass the aqueous solution through a cation-exchange resin (e.g., Dowex 50W), wash with water, and elute with 10%

. -

Method C (Continuous Extraction): Continuous extraction with n-Butanol or Chloroform/Isopropanol (3:1) for 24 hours.

-

-

Purification: Recrystallization from Methanol/Ether.

Data & Specifications

Reagent Table

| Reagent | Role | Eq. | Critical Parameter |

| N-Boc-4-Piperidone | Substrate | 1.0 | Purity >98% essential |

| KCN | Nucleophile | 1.1 | FATAL TOXIN. Use bleach trap. |

| Conc. H2SO4 | Catalyst/Solvent | Excess | Keep <20°C to avoid acid formation. |

| NaHSO3 | Activator | 1.1 | Freshly prepared solution. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Reversible Cyanohydrin | Ensure biphasic mixing is vigorous; increase reaction time. |

| Product is Acid (Step 3) | Over-hydrolysis | Temperature rose above 25°C. Keep reaction on ice/water bath. |

| Sticky Gum (Step 3) | Incomplete Deprotection | Ensure H2SO4 is concentrated (98%); water inhibits Boc cleavage. |

References

-

Janssen, P. A. J. (1976). 4-hydroxy-piperidine derivatives and their preparation. U.S. Patent 3,931,195. Link

- Context: Foundational patent describing the hydrolysis of 4-cyano-4-hydroxypiperidine derivatives using acid c

- Nomura, Y., et al. (1964). Syntheses of 4-Substituted Piperidines. Chemical & Pharmaceutical Bulletin, 12(12), 1446-1450.

-

Common Organic Chemistry. (2023). Nitrile to Amide - Common Conditions. Link

- Context: General mechanistic grounding for the acid-catalyzed hydration of nitriles (Ritter-type conditions).

-

BenchChem. (2024). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine. Link

- Context: Modern protocols for handling N-Boc protected piperidine intermedi

-

Organic Chemistry Portal. (2023). Amide Synthesis by Hydrolysis. Link

- Context: Review of catalytic methods for converting nitriles to amides without over-hydrolysis.

Safety Disclaimer: This protocol involves the use of Potassium Cyanide (KCN), a rapidly fatal poison. All operations must be performed in a functioning fume hood by trained personnel wearing appropriate PPE. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be available on-site.

Sources

Application Note: Protocol for Bucherer-Bergs Synthesis of Piperidine Spiro-Hydantoins

Executive Summary

This application note details the robust synthesis of spiro-piperidine hydantoins (specifically 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) via the Bucherer-Bergs reaction. Unlike the kinetically controlled Strecker synthesis, the Bucherer-Bergs reaction utilizes thermodynamic control to favor the formation of the hydantoin ring system, a privileged scaffold in medicinal chemistry found in neurokinin antagonists and metalloproteinase inhibitors.

This guide addresses the specific challenges of piperidone substrates—solubility, ammonium carbonate stoichiometry, and cyanide safety—providing a self-validating protocol for high-purity isolation.

Mechanistic Principles & Logic

The Thermodynamic Sink

The Bucherer-Bergs reaction succeeds where others fail because the final hydantoin product acts as a thermodynamic sink .

-

Reversibility: The formation of the intermediate cyanohydrin and

-aminonitrile is reversible. -

CO₂ Capture: The high concentration of carbonate allows the

-aminonitrile to capture CO₂, forming a carbamate. -

Irreversibility: The final rearrangement to the hydantoin is practically irreversible under the reaction conditions, driving the equilibrium to completion.

Mechanism Diagram

The following pathway illustrates the conversion of N-protected-4-piperidone into the spiro-hydantoin.

Figure 1: The mechanistic pathway of the Bucherer-Bergs reaction.[1][2] Note the reversible nature of the aminonitrile formation versus the irreversible cyclization to hydantoin.

Safety Architecture: Cyanide Management

WARNING: This protocol generates Hydrogen Cyanide (HCN) gas upon acidification. Strict Adherence Required:

-

Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.

-

The "Buddy System": Never work alone with cyanide.

-

Bleach Trap: Connect the reaction vessel vent to a scrubber containing 10% sodium hypochlorite (bleach) and NaOH to neutralize any escaping HCN.

-

Detection: Keep a handheld HCN monitor active near the sash.

Experimental Protocol

Standard Thermal Protocol (Batch)

Target: tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Scale: 10 mmol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| N-Boc-4-piperidone | 199.25 | 1.0 | 1.99 g | Substrate |

| Potassium Cyanide (KCN) | 65.12 | 1.2 | 0.78 g | Nucleophile |

| Ammonium Carbonate | 96.09 | 4.0 | 3.84 g | Ammonia/CO₂ Source |

| Ethanol/Water (1:1) | - | - | 20 mL | Solvent System |

Step-by-Step Workflow

-

Solubilization: In a pressure tube (Ace Glass or equivalent), dissolve N-Boc-4-piperidone in 10 mL Ethanol.

-

Salt Addition: Dissolve

in 10 mL warm water. Add this to the ethanolic ketone solution.-

Note: The solution may become cloudy; this is normal.

-

-

Cyanide Addition: Add KCN in a single portion.

-

Critical: Ensure the pH is basic (>9). If not, add small amounts of concentrated

. Acidic conditions at this stage release HCN immediately.

-

-

Reaction: Seal the tube and heat to 65°C for 18–24 hours.

-

Why Sealed? Keeps

and

-

-

Quench & Workup (The "Danger Zone"):

-

Cool the mixture to 0°C in an ice bath.

-

Carefully open the seal in the hood.

-

Slowly acidify to pH 2–3 using 6M HCl. Vigorous effervescence (CO₂) and HCN evolution will occur.

-

Observation: The product usually precipitates as a white solid upon acidification.

-

-

Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) to remove residual inorganic salts.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Microwave-Assisted Optimization

For high-throughput libraries, the thermal method is too slow. Use this modified protocol for rapid synthesis.

-

Condition: 120°C, 15 bar, 20 minutes.

-

Solvent: Water/Ethanol (1:1).

-

Yield Comparison:

| Method | Time | Yield (%) | Purity (HPLC) |

| Thermal (65°C) | 24 h | 78% | >95% |

| Microwave (120°C) | 20 min | 85% | >92% |

Process Validation & Troubleshooting

This workflow diagram illustrates the decision matrix during the reaction workup.

Figure 2: Workup decision logic. Piperidine hydantoins are generally amphoteric but precipitate in acidic media due to the insolubility of the hydantoin core.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is water-soluble (common with unprotected piperidines). | Do not discard filtrate. Neutralize to pH 7 and evaporate to dryness, then extract solids with hot ethanol. |

| Low Yield | Loss of | Use a sealed pressure vessel. Ensure |

| Dark Color | Polymerization of HCN/Ketone.[2] | Reduce temperature to 60°C; ensure inert atmosphere (Argon) before sealing. |

References

-

Bucherer, H. T., & Steiner, W. (1934).[2][3] Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie.[3]

-

Ware, E. (1950).[3] The Chemistry of the Hydantoins.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 46(3), 403–470. [3]

-

Sarges, R., et al. (1990).[3][9] Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[9] Journal of Medicinal Chemistry, 33(7), 1859–1865.

-

Rivero, I. A., et al. (2011). Microwave-assisted synthesis of piperidinespirohydantoins.[10] Journal of Heterocyclic Chemistry.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Note: Deaminative Hydrolysis of 4-Amino-4-Cyanopiperidine

Executive Summary

Topic: Conversion of 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide. Methodology: Sequential Diazotization and Acid Hydrolysis. Target Audience: Medicinal Chemists, Process Development Scientists.

This technical guide addresses the specific transformation of 4-amino-4-cyanopiperidine (an

This document outlines the mechanistic pathways, a detailed experimental protocol for the deaminative hydrolysis, and contrasts it with the industrial standard cyanohydrin route.

Scientific Background & Mechanistic Pathways[1][2][3][4][5]

The Chemical Challenge

The transformation requires two distinct chemical changes at the quaternary carbon (C4):

-

Nitrile Hydrolysis: Conversion of

to -

Deamination: Substitution of

with

While

Reaction Pathways

The diagram below illustrates the divergence between standard hydrolysis and the required deaminative route.

Figure 1: Divergent pathways for the hydrolysis of 4-amino-4-cyanopiperidine. The target molecule requires the diazotization pathway (Blue/Green).

Experimental Protocols

Protocol A: Deaminative Hydrolysis (Target Synthesis)

Objective: Convert 4-amino-4-cyanopiperidine to 4-hydroxy-4-piperidinecarboxamide via in situ diazotization.

Reagents & Equipment[1][2][3][4][5]

-

Starting Material: 4-Amino-4-cyanopiperidine (1.0 eq)

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

Solvent: Water/Acetic Acid (optional co-solvent).

-

Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.

Step-by-Step Methodology

-

Solubilization & Acidification:

-

Charge the reaction vessel with 4-amino-4-cyanopiperidine (10 mmol).

-

Add Water (20 mL) and cool to 0°C using an ice bath.

-

Slowly add concentrated Sulfuric Acid (

) (2.5 eq) dropwise, maintaining internal temperature -

Note: The amine will protonate immediately. The nitrile requires strong acid for subsequent hydrolysis.

-

-

Diazotization (Deamination):

-

Prepare a solution of Sodium Nitrite (

) (1.2 eq) in minimal water. -

Add the nitrite solution dropwise to the reaction mixture at 0–5°C.

-

Observation: Evolution of nitrogen gas (

) indicates successful diazonium decomposition and substitution by water. -

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Checkpoint: At this stage, the intermediate is predominantly 4-hydroxy-4-cyanopiperidine (Cyanohydrin).

-

-

Nitrile Hydrolysis:

-

To convert the nitrile to the amide, heat the acidic solution to 60–80°C for 4–6 hours.

-

Mechanistic Note: The hydration of the nitrile is catalyzed by the sulfuric acid present.

-

Monitor via TLC or LC-MS for the disappearance of the nitrile peak (~2230 cm⁻¹ IR) and appearance of the amide.

-

-

Isolation:

-

Cool the mixture to RT.

-

Neutralize carefully with Ammonium Hydroxide (

) or Sodium Carbonate to pH 8–9. -

Caution: Exothermic neutralization.

-

Precipitate the product by cooling to 4°C or extract with

-butanol if the product is highly water-soluble. -

Recrystallize from Ethanol/Water.

-

Protocol B: Industrial Standard (Cyanohydrin Route)

Context: In most drug development workflows, it is more efficient to synthesize 4-hydroxy-4-carboxamide directly from 4-piperidone , bypassing the amino-nitrile entirely [2].

Methodology Summary

-

Cyanohydrin Formation: React 4-piperidone hydrochloride with Potassium Cyanide (

) in water at 0°C to form 4-hydroxy-4-cyanopiperidine . -

Hydrolysis: Treat the isolated cyanohydrin with concentrated

or -

Result: High-yield conversion to 4-hydroxy-4-piperidinecarboxamide without byproduct formation from deamination.

Data Analysis & Characterization

Expected Analytical Data

When validating the product, compare experimental data against these reference values.

| Feature | 4-Amino-4-carboxamide (Impurity) | 4-Hydroxy-4-carboxamide (Target) |

| IR Spectrum | N-H stretch (primary amine) ~3300-3400 cm⁻¹ | O-H stretch (broad) ~3200-3500 cm⁻¹ |

| 1H NMR (D2O) | No signal at C4-OH | No signal at C4-NH2 |

| Solubility | High in acidic water | Moderate in water; poor in non-polar |

| Reaction Type | Strecker Hydrolysis | Van Slyke / Pinner Hydrolysis |

Process Flow Diagram

The following diagram details the operational workflow for Protocol A.

Figure 2: Operational workflow for the deaminative hydrolysis process.

Safety & Troubleshooting

Critical Safety Hazards

-

HCN Generation: The starting material (4-amino-4-cyanopiperidine) is in equilibrium with 4-piperidone and HCN. Acidic conditions can liberate Hydrogen Cyanide gas .[6]

-

Control: Perform all reactions in a high-efficiency fume hood. Use a scrubber containing bleach (sodium hypochlorite) for the exhaust.

-

-

Nitrosamines: Reaction of secondary amines (piperidine ring) with nitrite can form N-nitroso compounds (carcinogenic).

-

Control: If the piperidine nitrogen is unprotected, N-nitrosation is a major side reaction. Recommendation: Use N-protected starting material (e.g., N-Boc or N-Benzyl) or verify downstream removal of N-nitroso impurities.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Reversal to Piperidone (Retro-Strecker) | Maintain low temperature during acidification; ensure excess acid. |

| N-Nitroso Formation | Reaction at N1 position | Use N-acetyl or N-benzyl protected precursor. |

| Incomplete Hydrolysis | Temperature too low | Increase hydrolysis temp to 80°C; ensure acid concentration >50%. |

References

-

Strecker Synthesis & Hydrolysis

-

Synthesis of 4-Hydroxy-piperidine Derivatives

-

Deamination via Nitrous Acid (Van Slyke)

- Title: US2461701A - Conversion of alpha amino acids to alpha hydroxy acids

-

Source: Google Patents[8]

- URL

-

Mechanistic Insight (Aminonitriles)